molecular formula C23H23FN4O4 B2438929 N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251569-91-1

N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2438929
M. Wt: 438.459
InChI Key: CFRIRJZJRVKLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.459. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of various derivatives for scientific studies. For instance, N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides were synthesized under mild conditions, demonstrating the versatility of this class of compounds in chemical reactions (Nandini et al., 2014).

Interaction with DNA and Proteins

  • Investigations into the interaction of similar compounds with DNA have been conducted. For example, a study on the interaction of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids with DNA found significant binding, which could have implications for understanding the biological activity of related compounds (Naik et al., 2006).
  • In another study, derivatives of N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide were synthesized and their binding interactions with calf thymus DNA and BSA (bovine serum albumin) were examined, indicating potential biomedical applications (Raj, 2020).

Antifungal and Antibacterial Properties

  • The antifungal properties of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are structurally related to the compound , have been explored. One study found that these derivatives exhibited significant fungicidal activity against Candida species, suggesting potential for developing new antifungal agents (Bardiot et al., 2015).
  • Additionally, compounds with similar structural features have shown antibacterial activities. For instance, derivatives of N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides were synthesized and demonstrated significant antibacterial activity (Ramalingam et al., 2019).

Fluorescent Properties and Imaging

  • The development of novel fluorophores based on naphthyridine structures for labeling oligonucleotides indicates the potential of these compounds in imaging and diagnostic applications (Singh & Singh, 2008).

Pharmaceutical Research

  • In the pharmaceutical field, derivatives of N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide have been explored for their potential as kinase inhibitors and anticancer agents. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were evaluated for Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c1-15-2-7-18-21(30)19(23(31)27-8-10-32-11-9-27)13-28(22(18)26-15)14-20(29)25-12-16-3-5-17(24)6-4-16/h2-7,13H,8-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRIRJZJRVKLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=C(C=C3)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.